molecular formula C19H25NO2 B1389122 N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline CAS No. 1040691-04-0

N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline

Cat. No.: B1389122
CAS No.: 1040691-04-0
M. Wt: 299.4 g/mol
InChI Key: WLXULUYHYDUVFS-UHFFFAOYSA-N
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Description

N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline is an organic compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . This compound is known for its unique structure, which includes an isopropylphenoxy group and a methoxyaniline moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline typically involves a multi-step process. One common method includes the reaction of 4-isopropylphenol with 1-bromo-3-chloropropane to form 2-(4-isopropylphenoxy)propyl chloride. This intermediate is then reacted with 3-methoxyaniline in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-Butylphenoxy)propyl]-3-methoxyaniline
  • N-[2-(4-Methylphenoxy)propyl]-3-methoxyaniline
  • N-[2-(4-Ethylphenoxy)propyl]-3-methoxyaniline

Uniqueness

N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

IUPAC Name

3-methoxy-N-[2-(4-propan-2-ylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)16-8-10-18(11-9-16)22-15(3)13-20-17-6-5-7-19(12-17)21-4/h5-12,14-15,20H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXULUYHYDUVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)CNC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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